The primary research application of N~1~-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N~1~,N~2~-dimethylglycinamide, as identified in the provided abstracts, is in the field of atypical antipsychotic drug development. [] Research suggests that it exhibits promising in vitro and in vivo activity in rodent models of psychosis, indicating its potential as a therapeutic agent for schizophrenia and other psychotic disorders. []
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8